7-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide is a synthetic compound with the CAS number 2415468-26-5 and a molecular formula of . This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The presence of methoxy, thiophene, and cyclopropyl groups in its structure suggests potential pharmacological applications, particularly in medicinal chemistry.
The compound is categorized under organic compounds and specifically classified as an amide due to the presence of the carboxamide functional group. It is synthesized from various precursors through multi-step chemical reactions. The molecular weight of this compound is approximately 327.4 g/mol, indicating its moderate size among organic molecules.
The synthesis of 7-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide typically involves several key steps:
These methods may require optimization for yield and purity, often involving variations in temperature, solvent choice, and reaction time.
The molecular structure of 7-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide can be represented as follows:
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CC3)C4=CSC=C4
GFGYPFPEBXMXDV-UHFFFAOYSA-N
The structure features a benzofuran ring system with a methoxy group at position 7, a cyclopropyl group linked through a methyl bridge to a thiophene ring, and a carboxamide functional group at position 2.
7-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties or synthesizing related compounds for research purposes.
The mechanism of action for 7-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide likely involves interactions with specific biological targets such as receptors or enzymes. Given its structural features, it may exhibit activities similar to other benzofuran derivatives known for their anti-inflammatory or anticancer properties.
Research into its pharmacodynamics could reveal how it modulates biological pathways or interacts with cellular components, potentially leading to therapeutic applications.
While specific density and boiling point data are not available for 7-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide, general properties include:
These properties are significant in understanding the compound's stability, solubility, and behavior under various conditions.
7-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide has potential applications in various scientific fields:
These applications highlight its importance in advancing chemical research and developing new therapeutic strategies.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4